molecular formula C12H19NO4 B13891763 rel-(1R,3s,5S,6r)-6-(tert-butoxycarbonylamino)bicyclo[3.1.0]hexane-3-carboxylic acid

rel-(1R,3s,5S,6r)-6-(tert-butoxycarbonylamino)bicyclo[3.1.0]hexane-3-carboxylic acid

Cat. No.: B13891763
M. Wt: 241.28 g/mol
InChI Key: OPLQHJAJJQKFSK-VGKQMMLZSA-N
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Description

rel-(1R,3s,5S,6r)-6-(tert-butoxycarbonylamino)bicyclo[3.1.0]hexane-3-carboxylic acid: is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,3s,5S,6r)-6-(tert-butoxycarbonylamino)bicyclo[3.1.0]hexane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular synthesis of the bicyclic structure, which can then be further derivatized through various transformations.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

rel-(1R,3s,5S,6r)-6-(tert-butoxycarbonylamino)bicyclo[3.1.0]hexane-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles and electrophiles: Various halides, amines, and other reactive species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

rel-(1R,3s,5S,6r)-6-(tert-butoxycarbonylamino)bicyclo[3.1.0]hexane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of rel-(1R,3s,5S,6r)-6-(tert-butoxycarbonylamino)bicyclo[3.1.0]hexane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets rel-(1R,3s,5S,6r)-6-(tert-butoxycarbonylamino)bicyclo[3.1.0]hexane-3-carboxylic acid apart from similar compounds is its specific stereochemistry and functional groups, which confer unique reactivity and potential applications. Its bicyclic structure and tert-butoxycarbonylamino group make it a versatile intermediate in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

(1R,5S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-3-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-7-4-6(10(14)15)5-8(7)9/h6-9H,4-5H2,1-3H3,(H,13,16)(H,14,15)/t6?,7-,8+,9?

InChI Key

OPLQHJAJJQKFSK-VGKQMMLZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1[C@H]2[C@@H]1CC(C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1C2C1CC(C2)C(=O)O

Origin of Product

United States

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